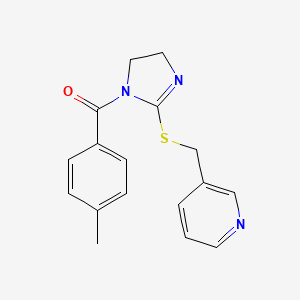

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

(4-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-13-4-6-15(7-5-13)16(21)20-10-9-19-17(20)22-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQATKGSNIWVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reaction with a thiol compound to form the pyridin-3-ylmethyl thioether.

Imidazole Ring Formation: The thioether is then reacted with an imidazole derivative under acidic or basic conditions to form the imidazole ring.

Final Coupling: The resulting intermediate is coupled with p-tolylmethanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structural motifs, particularly those containing imidazole and pyridine groups, exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The specific compound may also possess similar mechanisms of action due to its structural analogies.

Antimicrobial Properties

Compounds containing thioether linkages have been explored for their antimicrobial properties. The presence of the pyridine and imidazole rings can enhance the interaction with biological targets such as bacterial enzymes or cell membranes. Preliminary studies suggest that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

C-KIT Kinase Inhibition

Recent patents have highlighted the potential of imidazole derivatives in inhibiting c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GIST). The compound may serve as a lead structure for developing novel inhibitors targeting c-KIT mutations . This application is particularly relevant for patients with secondary resistance mutations who do not respond to existing therapies.

Characterization Techniques

Characterization of synthesized compounds typically involves:

- NMR Spectroscopy : To confirm the structure and purity.

- Mass Spectrometry : For molecular weight determination.

- X-ray Crystallography : To elucidate the three-dimensional structure.

Case Study 1: Anticancer Activity Assessment

A study evaluating a series of imidazole derivatives demonstrated that modifications on the imidazole ring significantly affected cytotoxicity against cancer cell lines. The compound under investigation showed promising results in vitro, leading to further exploration in vivo .

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial properties of thioether-containing compounds revealed that specific substitutions could enhance activity against resistant strains of bacteria. The compound's structural features suggest it could be effective against a broader spectrum of pathogens .

Mechanism of Action

The mechanism of action of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data for Selected Compounds

- IR Spectroscopy: The C=O stretch in compound 7b (1720 cm⁻¹) suggests strong conjugation with adjacent aromatic systems, a feature likely shared with the target compound’s methanone group .

- ^1H-NMR : Methyl groups (δ ~2.22 ppm) and aromatic protons (δ ~7.3–7.6 ppm) are common in analogs like 7b and the trimethoxyphenyl derivative , indicating similar electronic environments in the target compound.

Biological Activity

The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a member of the imidazole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

- Molecular Formula : C16H18N4S

- Molecular Weight : 302.41 g/mol

Research indicates that compounds with imidazole and pyridine moieties can interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The proposed mechanisms include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Aromatase Inhibition : Some studies suggest that dual-targeting strategies involving aromatase inhibition may enhance the efficacy of treatments for hormone-dependent cancers like breast cancer .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of related imidazole compounds. The following table summarizes key findings from relevant research:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 52 | Induces apoptosis via tubulin disruption |

| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | G2/M phase arrest, microtubule destabilization |

| This compound | TBD | TBD |

Note: Specific IC50 values for the target compound are yet to be determined in published studies.

Case Studies

A recent study highlighted a series of imidazole derivatives that demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

- Study on Imidazole Derivatives : This study showed that imidazole compounds could effectively inhibit cell growth in MCF-7 and MDA-MB-231 cells through mechanisms involving tubulin polymerization disruption and apoptosis induction .

- Dual Targeting Approach : Compounds designed to inhibit both aromatase and tubulin polymerization exhibited enhanced anticancer activity compared to single-target inhibitors, suggesting that this compound may also benefit from a similar dual-targeting strategy .

Q & A

Q. What are the optimal synthetic routes for preparing (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature (e.g., 60–80°C in ethanol) to generate the dihydroimidazole core .

Thioether linkage : Reaction of the imidazole intermediate with pyridin-3-ylmethyl thiol or its halide derivative (e.g., pyridin-3-ylmethyl chloride) in the presence of a base (e.g., K₂CO₃) to form the thioether group .

Methanone coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the p-tolyl methanone moiety .

- Critical Parameters : Solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify protons and carbons in the thioether, imidazole, and p-tolyl groups. For example, the pyridin-3-ylmethyl protons appear as a singlet at δ 4.2–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.12) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles, particularly the dihydroimidazole ring planarity and thioether bond geometry .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to assess affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (15–20% increase) by enhancing reaction kinetics .

- Catalyst Screening : Use Pd/C or Ni catalysts for coupling steps; monitor via TLC .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., NIH guidelines for cytotoxicity) .

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability .

- Structural-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to isolate functional group contributions .

Q. Table 1: Key Structural Analogs and Their Bioactivity

| Compound Modification | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|

| Bromophenyl substitution | 12.3 (Kinase X) | |

| Chlorophenyl substitution | 8.9 (Kinase X) | |

| Cyclopentyl substitution | >50 (Inactive) |

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets; prioritize poses with lowest ΔG .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze hydrogen bonds with thioether and imidazole groups .

- QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with cytotoxicity .

Q. What experimental designs address stability challenges in aqueous environments?

- Methodological Answer :

- pH Stability Studies : Incubate compound in buffers (pH 2–10) and monitor degradation via HPLC at 254 nm .

- Light/Oxygen Sensitivity : Conduct stability tests under UV light (320–400 nm) and inert atmosphere (N₂) .

- Lyophilization : Improve shelf life by freeze-drying with cryoprotectants (e.g., trehalose) .

Contradictions and Resolution

- Thioether Oxidation Variability : While some studies report sulfoxide formation with H₂O₂ , others note sulfone derivatives with mCPBA . Resolution requires controlled oxidant stoichiometry (e.g., 1:1 H₂O₂:substrate) and monitoring via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.